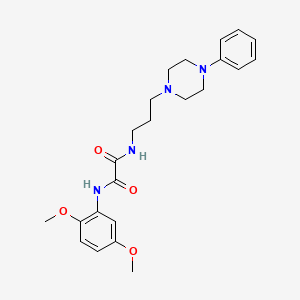![molecular formula C20H18N4O2 B2513604 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole CAS No. 1171326-19-4](/img/structure/B2513604.png)
3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated in various research studies.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various molecular targets in the body such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. The compound has also been shown to interact with opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. The compound has also been shown to reduce pain perception by interacting with opioid receptors in the body. In addition, the compound has been shown to exhibit anticonvulsant activity by modulating the activity of ion channels in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole in lab experiments include its diverse biological activities, which make it a useful tool for studying various physiological processes. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole. One direction is to investigate the compound's potential use in the treatment of cancer. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to exhibit neuroprotective activity in vitro, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the compound's potential toxicity and pharmacokinetic properties in vivo.
Synthesis Methods
The synthesis of 3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole has been reported in various research studies. One of the most common methods for synthesizing this compound involves the reaction of 3-(3,4-Dimethylphenyl)-5-amino-1,2,4-oxadiazole with 3-(3-methoxyphenyl)pyrazolidin-4-one in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The yield of the reaction can be improved by optimizing the reaction parameters such as reaction time, temperature, and catalyst concentration.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole has been studied extensively for its potential use in the development of new drugs. This compound has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-12-7-8-15(9-13(12)2)19-22-20(26-24-19)17-11-21-23-18(17)14-5-4-6-16(10-14)25-3/h4-10,17-18,21,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWEWXGOGXQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133563182 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2513528.png)
![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2513532.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)


![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)
![4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2513540.png)
![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)